Cas no 83783-77-1 (3-(Dibenzylamino)azepan-2-one)

3-(Dibenzylamino)azepan-2-one is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a dibenzylamino group at the 3-position and a ketone functionality at the 2-position. This structure confers versatility in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmacologically active molecules. The dibenzylamine moiety enhances steric and electronic properties, facilitating selective reactions, while the lactam ring offers potential for further functionalization. Its stable yet modifiable framework makes it valuable for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor modulators. The compound’s well-defined reactivity profile supports its use in controlled synthetic transformations.
3-(Dibenzylamino)azepan-2-one structure
3-(Dibenzylamino)azepan-2-one structure
商品名:3-(Dibenzylamino)azepan-2-one
CAS番号:83783-77-1
MF:C20H24N2O
メガワット:308.417365074158
MDL:MFCD26743568
CID:726569
PubChem ID:11970739

3-(Dibenzylamino)azepan-2-one 化学的及び物理的性質

名前と識別子

    • 3-(Dibenzylamino)azepan-2-one
    • 3-[BIS(BENZYL)AMINO]HEXAHYDRO-2H-AZEPIN-2-ONE
    • 3-[Bis(phenylmethyl)amino]hexahydro-2H-azepin-2-one (ACI)
    • 83783-77-1
    • 3-(Bis(benzyl)amino)hexahydro-2H-azepin-2-one
    • DTXSID901003834
    • DB-251971
    • EINECS 280-811-6
    • BRAYCQJGMBISSA-UHFFFAOYSA-N
    • 6-(Dibenzylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol
    • NS00061911
    • SCHEMBL22469461
    • E73759
    • 3-[bis-(Benzyl)amino]hexahydro-2H-azepin-2-one
    • MDL: MFCD26743568
    • インチ: 1S/C20H24N2O/c23-20-19(13-7-8-14-21-20)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2,(H,21,23)
    • InChIKey: BRAYCQJGMBISSA-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(N(CC2C=CC=CC=2)CC2C=CC=CC=2)CCCCN1

計算された属性

  • せいみつぶんしりょう: 308.188863
  • どういたいしつりょう: 308.188863
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 339
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.126
  • ふってん: 493.682°C at 760 mmHg
  • フラッシュポイント: 252.37°C
  • 屈折率: 1.603

3-(Dibenzylamino)azepan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM200192-1g
3-(dibenzylamino)azepan-2-one
83783-77-1 95%
1g
$482 2021-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622620-1g
3-(Dibenzylamino)azepan-2-one
83783-77-1 98%
1g
¥4050.00 2024-04-28
A2B Chem LLC
AC40502-100mg
3-(Dibenzylamino)azepan-2-one
83783-77-1 95%
100mg
$64.00 2024-04-19
1PlusChem
1P00566U-5g
3-(Dibenzylamino)azepan-2-one
83783-77-1 95%
5g
$1757.00 2023-12-16
1PlusChem
1P00566U-1g
3-(Dibenzylamino)azepan-2-one
83783-77-1 95%
1g
$409.00 2024-04-21
eNovation Chemicals LLC
D519024-250mg
3-(DibenzylaMino)azepan-2-one
83783-77-1 97%
250mg
$292 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622620-5g
3-(Dibenzylamino)azepan-2-one
83783-77-1 98%
5g
¥14901.00 2024-04-28
eNovation Chemicals LLC
D519024-250mg
3-(DibenzylaMino)azepan-2-one
83783-77-1 97%
250mg
$292 2025-02-25
eNovation Chemicals LLC
D519024-100g
3-(DibenzylaMino)azepan-2-one
83783-77-1 97%
100g
$15930 2024-05-24
Chemenu
CM200192-1g
3-(dibenzylamino)azepan-2-one
83783-77-1 95%
1g
$*** 2023-05-29

3-(Dibenzylamino)azepan-2-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 80 °C
リファレンス
Facile Organocatalyzed Synthesis of Poly(ε-lysine) under Mild Conditions
Chen, Jinlong; et al, Macromolecules (Washington, 2017, 50(23), 9128-9134

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  2 h, 80 °C
リファレンス
New chemosynthetic route to linear ε-poly-lysine
Tao, Youhua; et al, Chemical Science, 2015, 6(11), 6385-6391

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  2 h, 80 °C
リファレンス
New chemosynthetic route to linear ε-poly-lysine
Tao, Youhua; et al, Chemical Science, 2015, 6(11), 6385-6391

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Methanol ,  Sulfuric acid
1.2 Reagents: Sodium hydroxide
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  6 h, 80 °C
リファレンス
Facile Organocatalyzed Synthesis of Poly(ε-lysine) under Mild Conditions
Chen, Jinlong; et al, Macromolecules (Washington, 2017, 50(23), 9128-9134

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  30 min, cooled; 20 min, 0 °C; 4 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  24 h, rt
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  2 h, 80 °C
リファレンス
New chemosynthetic route to linear ε-poly-lysine
Tao, Youhua; et al, Chemical Science, 2015, 6(11), 6385-6391

3-(Dibenzylamino)azepan-2-one Raw materials

3-(Dibenzylamino)azepan-2-one Preparation Products

3-(Dibenzylamino)azepan-2-one 関連文献

3-(Dibenzylamino)azepan-2-oneに関する追加情報

3-(Dibenzylamino)azepan-2-one: A Comprehensive Overview

The compound 3-(Dibenzylamino)azepan-2-one (CAS No. 83783-77-1) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of azepanones, which are seven-membered ring structures containing a ketone group. The presence of the dibenzylamino group at the 3-position of the azepanone ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of azepanone derivatives like 3-(Dibenzylamino)azepan-2-one in drug discovery. Researchers have explored its role as a scaffold for developing bioactive compounds, particularly in the context of enzyme inhibition and receptor modulation. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in anticancer drug development.

The synthesis of 3-(Dibenzylamino)azepan-2-one involves a multi-step process that typically begins with the preparation of the dibenzylamine derivative. This is followed by a condensation reaction with an appropriate carbonyl compound to form the azepanone ring. The reaction conditions, including temperature and solvent choice, play a critical role in ensuring high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to optimize the reaction efficiency, as reported in a 2022 paper in *Green Chemistry*.

In terms of physical properties, 3-(Dibenzylamino)azepan-2-one is characterized by its crystalline structure and moderate solubility in organic solvents. Its melting point and boiling point are influenced by the steric hindrance introduced by the bulky dibenzylamino group. Spectroscopic analyses, including IR and NMR, have been instrumental in confirming its molecular structure and purity. These analyses are essential for quality control in both research and industrial settings.

The applications of 3-(Dibenzylamino)azepan-2-one extend beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics. A 2021 study published in *Advanced Materials* explored its potential as a component in organic light-emitting diodes (OLEDs), where it demonstrated enhanced charge transport properties compared to traditional materials. This highlights its versatility across different scientific domains.

From an environmental perspective, the synthesis and handling of 3-(Dibenzylamino)azepan-2-one must adhere to strict safety protocols to minimize ecological impact. Researchers have emphasized the importance of green chemistry principles in its production, such as minimizing waste and using renewable resources wherever possible. These practices align with global efforts to promote sustainable chemical manufacturing.

In conclusion, 3-(Dibenzylamino)azepan-2-one (CAS No. 83783-77-1) is a multifaceted compound with significant potential across various scientific disciplines. Its structural features, synthesis methods, and applications continue to be explored through cutting-edge research, underscoring its importance as a valuable molecule in modern chemistry.

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